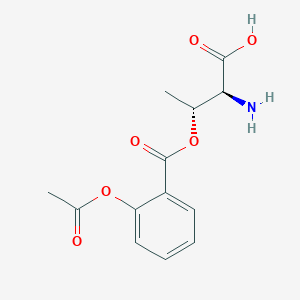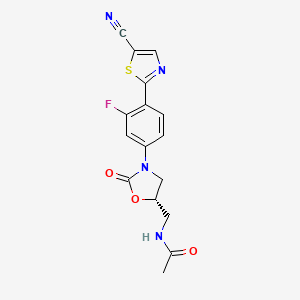
Unii-MU62LS2KJ6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Unii-MU62LS2KJ6 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Unii-MU62LS2KJ6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Unii-MU62LS2KJ6 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Unii-MU62LS2KJ6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Unii-MU62LS2KJ6 can be compared with other similar compounds, such as:
PNU-177864: Another fluorine-containing compound with similar chemical properties.
PNU-178123: A compound with a similar molecular structure but different functional groups.
PNU-179456: A compound with similar biological activity but different chemical properties.
This compound is unique due to its specific combination of functional groups and its fluorine atom, which imparts distinct chemical and biological properties .
Properties
CAS No. |
428861-91-0 |
|---|---|
Molecular Formula |
C16H13FN4O3S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[[(5S)-3-[4-(5-cyano-1,3-thiazol-2-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H13FN4O3S/c1-9(22)19-6-11-8-21(16(23)24-11)10-2-3-13(14(17)4-10)15-20-7-12(5-18)25-15/h2-4,7,11H,6,8H2,1H3,(H,19,22)/t11-/m0/s1 |
InChI Key |
FGUCVLMMGZZQBB-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NC=C(S3)C#N)F |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=NC=C(S3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


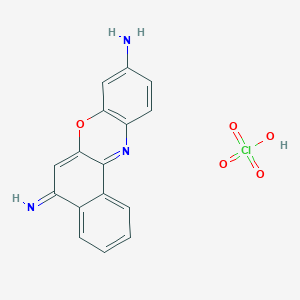
![6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B10801031.png)
![3-(dimethylamino)benzo[f][1,2]benzothiazole-4,9-dione](/img/structure/B10801042.png)
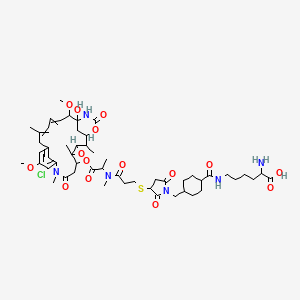
![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B10801061.png)
![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B10801065.png)
![3-[[4-[7-(diaminomethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B10801069.png)
![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10801076.png)
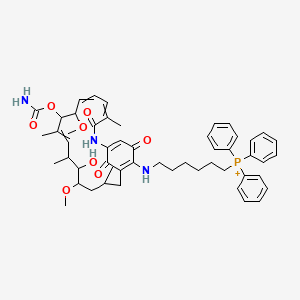
![(2S)-2-amino-6-[[4-[[(3S)-3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid](/img/structure/B10801088.png)
![1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one](/img/structure/B10801091.png)
![zinc;3-[7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B10801095.png)
![4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid;methane](/img/structure/B10801106.png)
